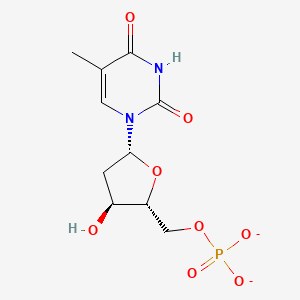
Thymidine 5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTMP(2-) is a 2'-deoxyribonucleoside 5'-monophosphate(2-) obtained by deprotonation of the phosphate OH groups of dTMP; major species at pH 7.3. It has a role as a human metabolite. It is a 2'-deoxynucleoside 5'-monophosphate(2-) and a pyrimidine 2'-deoxyribonucleoside 5'-phosphate(2-). It is a conjugate base of a dTMP(-).
5-Thymidylic acid. A thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety.
Wissenschaftliche Forschungsanwendungen
Role in DNA Synthesis
Thymidine 5'-monophosphate is an essential precursor in the biosynthesis of DNA. It is synthesized from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase, which catalyzes the reductive methylation of dUMP to dTMP using 5,10-methylenetetrahydrofolate as a methyl donor. This process is vital for the production of deoxythymidine triphosphate (dTTP), a building block for DNA strands .
Table 1: Enzymatic Conversion of dUMP to dTMP
| Substrate | Enzyme | Product |
|---|---|---|
| dUMP | Thymidylate Synthase | dTMP |
| dTMP | Thymidylate Kinase | dTDP |
| dTDP | Thymidylate Kinase | dTTP |
Cancer Research and Therapeutics
dTMP has significant implications in cancer therapy. It is involved in the mechanism of action of several chemotherapeutic agents, particularly fluoropyrimidines like 5-fluorouracil (5-FU). These drugs inhibit thymidylate synthase, leading to a depletion of dTMP and subsequently impairing DNA synthesis in rapidly dividing cancer cells. Studies have shown that measuring the expression levels of thymidylate synthase and thymidine phosphorylase can predict patient outcomes in gastric cancer treated with 5-FU .
Case Study: Gastric Cancer Prognosis
- Objective: To evaluate the predictive value of TS/TP mRNA expression on survival rates.
- Findings: Higher levels of TS/TP correlated with improved survival rates in patients undergoing 5-FU-based chemotherapy .
Antimicrobial Research
Recent studies have explored modified analogs of this compound as potential leads for new anti-mycobacterial drugs. These modifications aim to enhance the affinity and efficacy against Mycobacterium tuberculosis thymidine monophosphate kinase, which is crucial for the pathogen's survival .
Table 2: Modified Analogues of dTMP and Their Potential
| Analogue | Modification Type | Target Pathogen | Efficacy |
|---|---|---|---|
| 2'-halogeno-dTMP | Halogen substitution | Mycobacterium tuberculosis | High |
| 3'-azido-dTMP | Azido substitution | Mycobacterium tuberculosis | Moderate |
Radiation Studies
This compound is also utilized in radiation studies to understand the effects of ionizing radiation on nucleic acids. Research has employed high-performance liquid chromatography (HPLC) coupled with mass spectrometry to analyze radiation-induced decomposition products from dTMP . This method allows for direct measurement without prior hydrolysis or derivatization.
Case Study: Radiation-Induced Decomposition
- Objective: To identify products resulting from gamma radiolysis of thymidine.
- Findings: Major products included thymine and thymidine monophosphate, providing insights into how radiation affects nucleotides .
Biochemical Assays and Diagnostics
In biochemical assays, dTMP serves as a substrate for various kinases and phosphatases, making it valuable for studying enzyme kinetics and metabolic pathways. Its role as a fundamental metabolite means it can be used as a biomarker for cellular proliferation and activity .
Applications in Diagnostics:
- Measuring levels of dTMP can indicate cellular growth rates.
- Changes in dTMP concentrations may reflect tumor activity or response to therapy.
Eigenschaften
Molekularformel |
C10H13N2O8P-2 |
|---|---|
Molekulargewicht |
320.19 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/p-2/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
GYOZYWVXFNDGLU-XLPZGREQSA-L |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Sequenz |
T |
Synonyme |
Acid, Thymidylic Acids, Thymidylic Deoxythymidylate DTMP Monophosphate, Thymidine Thymidine Monophosphate Thymidylic Acid Thymidylic Acids TMP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















